Enhanced Antagonist Potency Over Ac-RYYRWK-NH2
CID 165437223 (ZP-120C) demonstrates a substantial increase in functional antagonist potency at the NOP receptor compared to its immediate structural precursor, Ac-RYYRWK-NH2. This differentiation is critical for studies requiring blockade of endogenous N/OFQ signaling. Both peptides are partial agonists, but their ability to antagonize the full agonist N/OFQ differs dramatically [1].
| Evidence Dimension | Functional Antagonist Potency (Blockade of N/OFQ Response) |
|---|---|
| Target Compound Data | Approximately 50-fold more potent than Ac-RYYRWK-NH2 |
| Comparator Or Baseline | Ac-RYYRWK-NH2 |
| Quantified Difference | Approximately 50-fold greater potency |
| Conditions | Mouse vas deferens (MVD) assay |
Why This Matters
For researchers needing to block NOP receptor signaling, the 50-fold higher potency of ZP-120C translates to a lower required concentration and potentially reduced off-target effects compared to using the less potent Ac-RYYRWK-NH2.
- [1] Kapusta, D. R., Thorkildsen, C., Kenigs, V. A., Meier, E., Vinge, M. M., Quist, C., & Petersen, J. S. (2005). Pharmacodynamic Characterization of ZP120 (Ac-RYYRWKKKKKKK-NH2), a Novel, Functionally Selective Nociceptin/Orphanin FQ Peptide Receptor Partial Agonist with Sodium-Potassium-Sparing Aquaretic Activity. Journal of Pharmacology and Experimental Therapeutics, 314(2), 652-660. View Source
